4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol
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Overview
Description
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with a dibutylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol typically involves the reaction of 2-methyl-3-hydroxypyridine with dibutylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dibutylamino)methyl]benzenethiol
- 4-(Dimethylamino)benzaldehyde
- 5-[(Dibutylamino)methyl]-4-pyrimidinecarboxylic acid
Uniqueness
4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5427-40-7 |
---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-[(dibutylamino)methyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C15H26N2O/c1-4-6-10-17(11-7-5-2)12-14-8-9-16-13(3)15(14)18/h8-9,18H,4-7,10-12H2,1-3H3 |
InChI Key |
BQMPHVPRLTVKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C(=NC=C1)C)O |
Origin of Product |
United States |
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